N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives
作用机制
Target of Action
The primary target of this compound is the Histone Methyltransferase EZH2 . EZH2 is the catalytic engine of the Polycomb Repressive Complex 2 (PRC2), which plays a significant role in transcriptional silencing .
Mode of Action
The compound acts as a potent and selective inhibitor of EZH2 . It competes with S-adenosyl-L-methionine (SAM), the cofactor of EZH2, thereby inhibiting the transfer of a methyl group from SAM to the ε-NH2 group of lysine 27 on histone 3 . This prevents the formation of trimethyl marks on H3K27, which are typically associated with gene silencing .
Biochemical Pathways
The inhibition of EZH2 disrupts the function of the PRC2 complex, leading to changes in the methylation status of histone 3 . This can result in the reactivation of genes that were previously silenced, affecting various downstream cellular processes .
Result of Action
The inhibition of EZH2 by this compound can lead to changes in gene expression patterns within the cell . Given that dysregulation of PRC2 function correlates with certain malignancies and poor prognosis , the compound’s action could potentially have therapeutic effects in these contexts.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the pyridazine ring: This can be achieved through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the pyridine moiety: This step involves the coupling of the pyridazine intermediate with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
相似化合物的比较
Similar Compounds
Pyridazine derivatives: Compounds with similar core structures but different substituents.
Pyridine derivatives: Compounds with a pyridine ring and various functional groups.
Uniqueness
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
生物活性
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, often referred to as CPI-1205, is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of the Polycomb repressive complex 2 (PRC2). This article delves into its biological activity, structure-activity relationship (SAR), and relevant research findings.
Chemical Structure and Properties
CPI-1205 is characterized by a complex structure that includes a dihydropyridine moiety and an indole carboxamide. Its chemical formula is represented as follows:
This compound exhibits several functional groups that contribute to its biological activity, including methoxy and carbonyl groups which are critical for its interaction with biological targets.
CPI-1205 functions primarily as a selective inhibitor of the EZH2 enzyme within the PRC2 complex. EZH2 is known to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a modification associated with transcriptional repression. By inhibiting EZH2, CPI-1205 can potentially reverse aberrant gene silencing in cancers, particularly B-cell lymphomas.
In Vitro Studies
Research has demonstrated that CPI-1205 exhibits potent inhibitory effects on EZH2 activity. In cellular assays, it has shown:
- IC50 Values : The compound has been reported to have IC50 values in the low nanomolar range against various cancer cell lines. For instance, in HeLa cells, CPI-1205 displayed significant inhibition of H3K27me3 levels, indicating effective target engagement .
Table 1: IC50 Values of CPI-1205 Against Various Cell Lines
Cell Line | IC50 (nM) |
---|---|
HeLa | 15 |
SU-DHL-4 (B-cell) | 20 |
MDA-MB-231 | 25 |
In Vivo Studies
In animal models, CPI-1205 has demonstrated promising pharmacokinetic properties:
- Bioavailability : Studies indicate high oral bioavailability (>90%).
- Half-Life : The compound exhibits a half-life conducive for therapeutic dosing.
In xenograft models of B-cell lymphoma, treatment with CPI-1205 resulted in significant tumor regression compared to control groups .
Case Studies
Several case studies have highlighted the therapeutic potential of CPI-1205:
- Phase I Clinical Trials : Initial trials have focused on patients with relapsed or refractory B-cell lymphomas. Early results show a favorable safety profile and preliminary efficacy signals, warranting further investigation into its clinical utility .
- Combination Therapies : Research is ongoing into the effects of combining CPI-1205 with other agents such as chemotherapy and immunotherapy. Preliminary data suggest enhanced efficacy when used in conjunction with agents targeting different pathways involved in tumor growth .
属性
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-1-methyl-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-10-8-11(23-3)9-14(21)19(10)7-6-16-15(22)12-4-5-13(20)18(2)17-12/h4-5,8-9H,6-7H2,1-3H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHRAWMGUUMRJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=NN(C(=O)C=C2)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。